molecular formula C8H7F2NOS B13606807 3-(Difluoromethoxy)benzothioamide

3-(Difluoromethoxy)benzothioamide

Cat. No.: B13606807
M. Wt: 203.21 g/mol
InChI Key: TYJGDCJRRIWOHD-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzothioamide is a chemical compound that features a benzene ring substituted with a difluoromethoxy group and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)benzothioamide typically involves the reaction of 3-(difluoromethoxy)benzonitrile with a suitable thiol reagent under specific conditions. One common method involves the use of hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH) to convert the nitrile group to a thioamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-(Difluoromethoxy)benzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethoxy)benzonitrile: A precursor in the synthesis of 3-(Difluoromethoxy)benzothioamide.

    Benzothiazole derivatives:

Uniqueness

This compound is unique due to the presence of both a difluoromethoxy group and a thioamide group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H7F2NOS

Molecular Weight

203.21 g/mol

IUPAC Name

3-(difluoromethoxy)benzenecarbothioamide

InChI

InChI=1S/C8H7F2NOS/c9-8(10)12-6-3-1-2-5(4-6)7(11)13/h1-4,8H,(H2,11,13)

InChI Key

TYJGDCJRRIWOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=S)N

Origin of Product

United States

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